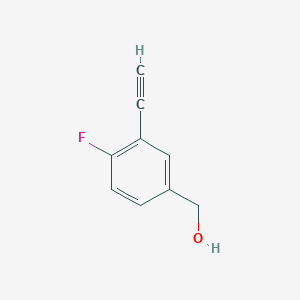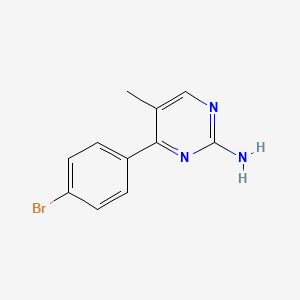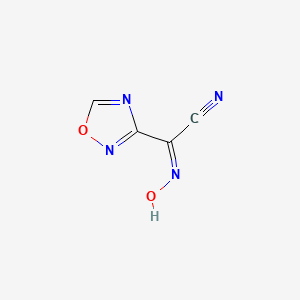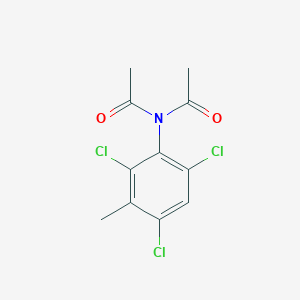
(3-Ethynyl-4-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethynyl-4-fluorophenyl)methanol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Reduction: The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions: (3-Ethynyl-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethynyl-4-fluorobenzaldehyde or 3-ethynyl-4-fluorobenzoic acid.
Reduction: Formation of 3-ethynyl-4-fluorophenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Ethynyl-4-fluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3-Ethynyl-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The ethynyl and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets, thereby influencing its biological effects.
類似化合物との比較
(3-Ethynylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(4-Fluorophenyl)methanol:
(3-Ethynyl-4-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness: (3-Ethynyl-4-fluorophenyl)methanol is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C9H7FO |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
(3-ethynyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5,11H,6H2 |
InChIキー |
MPYKMUFTRFTUEZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=C1)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)

![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)

